Diisononyl azelate
Description
Contextualization within Ester Plasticizer Chemistry
Diisononyl azelate is classified as an aliphatic dibasic acid ester, a group of compounds frequently used as plasticizers. nj-chem.co.jp Plasticizers are additives that increase the flexibility, workability, and distensibility of a material, typically a polymer. kinampark.comspecialchem.com They function by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature of the material. kinampark.comrajshila.com This makes the polymer softer and more pliable.
The performance of a plasticizer is influenced by the chemical structure of both the acid and the alcohol from which it is synthesized. kinampark.comchemistryviews.org In the case of this compound, it is produced through the esterification of azelaic acid and isononyl alcohol. nj-chem.co.jp Azelaic acid is a nine-carbon dicarboxylic acid, while isononyl alcohol is a C9 alcohol. nj-chem.co.jpatamanchemicals.com
DINA is recognized for its excellent low-temperature properties, which is a key characteristic for its use in applications requiring flexibility in cold environments. kinampark.comchemger.com It is often used in conjunction with general-purpose phthalates like diisononyl phthalate (B1215562) (DINP) to enhance the cold resistance of materials such as polyvinyl chloride (PVC). nj-chem.co.jp Compared to other adipate (B1204190) esters like di-2-ethylhexyl adipate (DEHA), diisononyl adipate offers greater permanence due to its higher molecular weight, which results in reduced volatility. kinampark.comsci-hub.se
Historical Trajectories and Evolution of Research Focus
The development of plasticizers dates back to the 19th century with the use of camphor (B46023) to plasticize cellulose (B213188) nitrate. kinampark.com The 20th century saw a surge in the discovery and commercialization of various plasticizers, with a significant focus on phthalate esters. kinampark.com Azelaic acid itself has been known for a long time, having been identified in poorly preserved samples of linseed oil and even in ointments from ancient Egyptian tombs. atamanchemicals.com Its industrial production was initially achieved through the oxidation of oleic acid. atamanchemicals.com
The use of azelaic acid esters as plasticizers is part of a broader trend of utilizing aliphatic dibasic acid esters for their desirable properties. nj-chem.co.jp Research into these esters, including azelates, sebacates, and adipates, has been driven by the need for high-performance plasticizers that can meet specific demands, such as extreme low-temperature flexibility. kinampark.com
In recent years, the focus of plasticizer research and development has shifted towards sustainability and environmental compatibility. marketresearchintellect.commarketresearchfuture.com This includes the development of bio-based plasticizers derived from renewable resources. marketresearchintellect.com Azelaic acid can be produced through the ozonolysis of oleic acid, a fatty acid found in vegetable oils, aligning with the trend towards more sustainable feedstocks. atamanchemicals.comcld.bz Furthermore, research has explored enzymatic synthesis routes for adipate esters, like diisononyl adipate, using immobilized lipases in solvent-free systems, highlighting a move towards greener production methods. researchgate.net
Scope and Significance of this compound Research
The significance of this compound lies in its role as a high-performance, non-phthalate plasticizer. nj-chem.co.jp Concerns over the potential health and environmental impacts of some phthalate plasticizers have led to increased interest in alternatives. chemistryviews.orgmarketresearchfuture.comcargohandbook.com Aliphatic dibasic esters like DINA are considered favorable due to their low toxicity and better environmental profile. precedenceresearch.com
Current research continues to explore the performance of this compound in various polymer systems. Studies have investigated the effects of combining DINA with other plasticizers, such as dioctyl adipate (DOA), to optimize the mechanical properties of PVC compounds. researchgate.net These studies aim to understand the relationship between the plasticizer composition and the resulting flexibility, tensile strength, and thermal stability of the final product. researchgate.net
Furthermore, the demand for materials that can perform under extreme conditions continues to drive research into specialized plasticizers. This compound, along with other esters like di-2-ethylhexyl azelate (DOZ) and di-2-ethylhexyl sebacate (B1225510) (DOS), is crucial for applications requiring exceptional low-temperature flexibility. kinampark.com Beyond its use as a plasticizer, the broader family of azelaic acid esters is also being investigated for its potential in other areas, such as lubricants and even as immunomodulatory molecules. hallstarindustrial.commdpi.comgoogle.com The ongoing research into this compound and related compounds underscores its continued importance in materials science and the chemical industry's move towards more sustainable and high-performance solutions. rajshila.com
Data Tables
Physical and Chemical Properties of this compound and Related Compounds
| Property | Diisononyl Phthalate (DINP) | Diisononyl Adipate (DINA) | Di-2-ethylhexyl Azelate (DOZ) |
| Molecular Formula | C26H42O4 specialchem.comchemger.com | C24H46O4 | C25H48O4 chembk.com |
| Appearance | Clear, transparent liquid chemger.com | Clear, colorless liquid univarsolutions.com | Colorless to pale yellow liquid cymitquimica.com |
| Density | 0.972 g/mL at 25 °C chemger.com | 0.92 g/cm3 @ 20 °C univarsolutions.com | 0.92 g/cm3 chembk.com |
| Boiling Point | 252 °C at 5 mm Hg nih.gov | >282°C chembk.com | >282°C chembk.com |
| Melting Point | -48 °C nih.gov | -60 °C univarsolutions.com | -67°C chembk.com |
| Flash Point | 221°C specialchem.com | 228 °C univarsolutions.com | 211 °C chembk.com |
| Solubility in Water | 0.2 mg/L at 20 °C nih.gov | Insoluble | Insoluble chembk.com |
Properties
CAS No. |
71850-10-7 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
bis(7-methyloctyl) nonanedioate |
InChI |
InChI=1S/C27H52O4/c1-24(2)18-12-8-10-16-22-30-26(28)20-14-6-5-7-15-21-27(29)31-23-17-11-9-13-19-25(3)4/h24-25H,5-23H2,1-4H3 |
InChI Key |
GXFQQWKYCJDABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Pathways of Diisononyl Azelate
Chemical Synthesis Routes for Azelate Esters
The process generally follows these steps:
Mixing: Azelaic acid and a stoichiometric excess of isononyl alcohol are charged into a reactor.
Heating and Catalysis: The mixture is heated, often to temperatures between 120°C and 220°C, in the presence of a catalyst. aip.orgcnchemshop.com
Reaction and Water Removal: The esterification reaction proceeds, and the water formed is continuously removed, often through azeotropic distillation.
Purification: Once the reaction reaches completion (monitored by the acid value of the mixture), the excess alcohol is recovered, and the crude ester is purified through steps like neutralization, washing, and filtration. google.com
An alternative pathway to Diisononyl Azelate is transesterification. This method does not start with azelaic acid itself but with a pre-existing, simpler ester of azelaic acid, such as dimethyl azelate or diethyl azelate. google.com This simpler diester is then reacted with isononyl alcohol in the presence of an acid or base catalyst. google.com
In this equilibrium reaction, the isononyl alcohol displaces the methanol (B129727) or ethanol (B145695) from the initial ester to form the more stable this compound. The lower-boiling alcohol byproduct (methanol or ethanol) is distilled off to drive the reaction to completion. While transesterification can require lower temperatures than direct esterification, the latter remains the more widely used and direct approach for this specific compound. cnchemshop.com
Precursor Chemistry and Raw Material Sourcing
The properties and sustainability of this compound are intrinsically linked to its precursors: azelaic acid and isononyl alcohol. These raw materials can be sourced from both biological and petrochemical feedstocks.
Bio-based Feedstocks for Azelaic Acid Derivatives
Azelaic acid is predominantly a bio-based chemical. nih.govmdpi.com The primary industrial method for its production is the oxidative cleavage of oleic acid, a monounsaturated fatty acid abundant in various vegetable oils like sunflower oil and olive oil. mdpi.comrug.nl
The most established process is ozonolysis , where oleic acid is reacted with ozone. rug.nlnih.gov This reaction breaks the double bond of the oleic acid molecule, forming an unstable ozonide intermediate. Subsequent oxidative work-up of this intermediate yields two main products: azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). rug.nlnih.gov Growing interest in greener chemical processes has led to the development of alternative oxidative cleavage methods that use reagents like hydrogen peroxide with catalysts, aiming to avoid the safety hazards associated with ozone. nih.govcolab.ws
Petrochemical-derived Isodecanols and Azelaic Acid
While azelaic acid is mainly derived from bio-sources, its alcohol counterpart, isononyl alcohol (INA), is a product of the petrochemical industry. researchandmarkets.commatthey.com The principal route for INA production is the oxo process , also known as hydroformylation. verifiedmarketresearch.com
This process typically involves two main stages:
Dimerization: Butene streams are dimerized to produce a mixture of octene isomers.
Hydroformylation and Hydrogenation: The isomeric octenes are then reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) over a catalyst. This adds a formyl group (-CHO) and a hydrogen atom, creating C9 aldehydes. These aldehydes are subsequently hydrogenated to produce the final isononyl alcohol, which is a complex mixture of branched C9 alcohol isomers. matthey.comgoogle.com
Catalytic Systems and Reaction Optimization
The efficiency and economic viability of this compound production hinge on the catalytic system employed and the optimization of reaction parameters.
A variety of catalysts can be used for direct esterification. Common homogeneous catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid . aip.orgcnchemshop.com Organometallic compounds, particularly titanate-based catalysts , are also widely used in industrial settings. nih.gov To improve sustainability and simplify product purification, research has focused on heterogeneous (solid acid) catalysts. These include materials like alumina, zeolites, and metal-exchanged montmorillonite (B579905) clays (B1170129), which can be easily separated from the reaction mixture and potentially reused. rsc.orgresearchgate.net
Optimizing the reaction involves manipulating several key parameters to maximize yield and purity while minimizing reaction time and energy consumption. rsc.org
Key Optimization Parameters for Esterification
| Parameter | Effect and Optimization Strategy |
|---|---|
| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions or product degradation. The optimal temperature is typically a compromise, often in the 120-220°C range. aip.orgorientjchem.org |
| Reactant Molar Ratio | Using an excess of one reactant (usually the alcohol) can shift the reaction equilibrium to favor ester formation. The ideal ratio is determined experimentally to balance high conversion with the cost of recovering the excess alcohol. aip.org |
| Catalyst Concentration | Increasing catalyst concentration generally speeds up the reaction. However, high concentrations can complicate purification and increase costs. The optimal amount is the minimum required to achieve a desirable reaction rate, often around 1-2% by weight. aip.org |
| Byproduct Removal | The continuous and efficient removal of water is critical to drive the reaction to completion. This is often achieved through azeotropic distillation or applying a vacuum. cnchemshop.comrsc.org |
Homogeneous Catalysis in Azelate Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed in esterification reactions due to their high activity and ability to function under milder conditions. Common homogeneous catalysts for the synthesis of diesters include strong mineral acids and organic sulfonic acids.
Key Homogeneous Catalysts and Research Findings:
Sulfuric Acid (H₂SO₄): A conventional and cost-effective catalyst for esterification. It facilitates high conversion rates by protonating the carbonyl oxygen of azelaic acid, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by isononyl alcohol.
p-Toluenesulfonic Acid (p-TSA): An organic sulfonic acid that is also a strong acid catalyst. It is often favored over sulfuric acid as it is considered less corrosive and can lead to fewer side reactions and charring of the product.
Organometallic Compounds: Certain organometallic compounds, such as titanate esters (e.g., tetra-isopropyl titanate), can also function as effective homogeneous catalysts. These catalysts operate through a different mechanism, involving the coordination of the reactants to the metal center. A patent for the production of a similar plasticizer, diisononyl phthalate (B1215562), describes the use of a composite catalyst including tetra isopropyl titanate. google.com
The primary drawback of homogeneous catalysis lies in the difficulty of separating the catalyst from the final product, often requiring neutralization and extensive washing steps, which can generate significant wastewater. researchgate.net
Table 1: Comparison of Homogeneous Catalysts in Esterification (Illustrative)
| Catalyst | Typical Concentration (wt%) | Reaction Temperature (°C) | Advantages | Disadvantages |
| Sulfuric Acid | 0.5 - 2.0 | 140 - 180 | High activity, low cost | Corrosive, difficult to remove, potential for side reactions |
| p-Toluenesulfonic Acid | 1.0 - 3.0 | 150 - 200 | Less corrosive than H₂SO₄, fewer side products | Higher cost than sulfuric acid, still requires neutralization |
| Tetra-isopropyl titanate | 0.1 - 0.5 | 180 - 230 | High selectivity, low catalyst loading | Moisture sensitive, requires specific handling |
This table is illustrative and based on general principles of esterification; specific data for this compound may vary.
Heterogeneous Catalysis and Process Efficiency
Key Heterogeneous Catalysts and Research Findings:
Solid Acid Resins: Ion-exchange resins with sulfonic acid groups (e.g., Amberlyst-15) are effective solid acid catalysts for esterification. They provide a high concentration of acidic sites and can be used in fixed-bed reactors for continuous production.
Metal Oxides and Mixed Metal Oxides: Acidic metal oxides such as zirconia (ZrO₂) and titania (TiO₂) can catalyze esterification reactions. Their catalytic activity is related to the presence of Lewis and Brønsted acid sites on their surface.
Zeolites and Clays: These aluminosilicate (B74896) materials possess acidic properties and a porous structure that can be tailored for specific catalytic reactions. researchgate.net Montmorillonite clays exchanged with metal ions (e.g., Al³⁺-montmorillonite) have shown to be effective catalysts for the esterification of dicarboxylic acids. researchgate.net
The efficiency of heterogeneous catalysts can be influenced by factors such as surface area, pore size, and the density of active sites. Mass transfer limitations can sometimes be a challenge, as the reactants need to diffuse to the active sites on the catalyst surface. wikipedia.org
Table 2: Research Findings on Heterogeneous Catalysis for Diester Synthesis
| Catalyst | Reactants | Reaction Temperature (°C) | Yield (%) | Key Findings |
| Al³⁺-montmorillonite | Dicarboxylic acids and various alcohols | Mild conditions | Good to excellent | The catalyst is effective, regenerable, and reusable, indicating a "green chemistry" process. researchgate.net |
| Titanate-based catalyst | Azelaic acid, 1,6-hexanediol, and 2-methyl-1,3-propanediol (B1210203) | 180 | Not specified | Used for the synthesis of azelaic acid copolyester plasticizers. nih.gov |
Purification Techniques for this compound
Following the esterification reaction, the crude this compound contains unreacted isononyl alcohol, residual catalyst, and potentially some monoester and other byproducts. A multi-step purification process is therefore necessary to achieve the high purity required for its applications.
Neutralization and Washing: When homogeneous acid catalysts are used, the first step is typically to neutralize the residual acid with a weak base, such as a sodium carbonate or sodium hydroxide (B78521) solution. This is followed by washing with water to remove the resulting salt and any remaining water-soluble impurities.
Removal of Excess Alcohol: The excess isononyl alcohol is typically removed by distillation or vacuum stripping. cnchemshop.com Given the high boiling point of this compound, this separation is generally straightforward.
Decolorization: The crude product may have a slight color due to minor side reactions or impurities in the raw materials. Treatment with activated carbon can be employed to adsorb these color bodies.
Filtration: The final step is the filtration of the purified product to remove any solid particles, such as activated carbon or residual catalyst particles in the case of heterogeneous catalysis.
The purity of the final this compound can be assessed using analytical techniques such as gas chromatography (GC) to determine the content of the diester and any remaining impurities.
Fundamental Mechanisms of Plasticization and Polymer Interaction by Diisononyl Azelate
Theories of Polymer Plasticization
Free Volume Theory
The free volume theory posits that the flexibility of a polymer is dependent on the internal space available for polymer chain segments to move. researchgate.netrsc.org Rigid polymers are characterized by limited free volume, while flexible polymers possess a larger amount. rsc.org Plasticizers, being smaller molecules compared to the polymer, increase the free volume within the polymer matrix. hallstarindustrial.comresearchgate.net
The introduction of diisononyl azelate increases the free volume in a polymer system, which in turn lowers the glass transition temperature (Tg). usf.edumdpi.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eupegypt.com By increasing the free volume, this compound facilitates the movement of polymer chains, thereby enhancing the material's flexibility. kinampark.commdpi.com
Lubricating Theory
According to the lubricating theory, the rigidity of a polymer arises from the intermolecular friction that binds the polymer chains together in a rigid network. kinampark.comresearchgate.net When heated, the plasticizer molecules diffuse into the polymer and weaken these polymer-polymer interactions. kinampark.com this compound molecules act as a lubricant, shielding the polymer chains from each other and preventing the reformation of a rigid structure. researchgate.nethallstarindustrial.com This "lubrication" at the molecular level reduces the forces between polymer chains, leading to increased flexibility and softness. kinampark.comspecialchem.com
Gel Theory of Plasticization
The gel theory expands on the lubrication theory, proposing that the stiffness of a polymer is due to a three-dimensional gel-like network formed by weak secondary bonding forces at intervals along the polymer chains. hallstarindustrial.comkinampark.com Plasticizers like this compound disrupt this gel structure by breaking the attachments between polymer chains and masking these interaction points from one another. researchgate.netacs.org This disruption allows for greater movement of the polymer chains, imparting flexibility to the material. kinampark.com The plasticized polymer is considered an intermediate state, neither a true solid nor a liquid, held together by these weakened forces that are easily overcome by external stress. kinampark.com
Molecular Interactions and Polymer Network Modification
The effectiveness of this compound as a plasticizer is rooted in its specific molecular interactions with the polymer and its ability to modify the polymer network.
Impact on Polymer Intermolecular Forces
Plasticization fundamentally involves the weakening of intermolecular forces, such as van der Waals forces, between polymer chains. eupegypt.comspecialchem.com this compound, with its polar ester groups and non-polar alkyl chains, positions itself between the polymer chains. mdpi.com The polar parts of the this compound molecule can interact with polar sites on the polymer chain, while the non-polar parts provide a shielding effect. kinampark.com This effectively reduces the cohesive energy density of the polymer, allowing the chains to move more freely relative to one another. researchgate.net In polymers like PVC, the strong polar interactions between the carbon-chlorine bonds are disrupted by the insertion of the plasticizer molecules. mdpi.com
Influence on Polymer Chain Mobility and Segmental Motion
By increasing the free volume and reducing intermolecular forces, this compound significantly enhances the mobility of polymer chains and their segmental motion. researchgate.netnist.gov The presence of the plasticizer molecules creates more space, allowing segments of the polymer chains to move more easily. mdpi.com This increased mobility is directly responsible for the observed changes in the physical properties of the plasticized polymer, such as a lower glass transition temperature, reduced stiffness, and increased elongation at break. specialchem.commdpi.com The enhanced chain mobility allows the material to deform under stress without rupturing, which is the hallmark of a plasticized polymer. rsc.org Studies have shown that even at a molecular level, the relaxation of polymer chains is faster in the presence of a plasticizer, indicating increased segmental mobility. nist.gov
Interactive Data Table: Properties of Plasticizers
| Property | Diisononyl Phthalate (B1215562) (DINP) | Di(2-ethylhexyl) phthalate (DEHP/DOP) | This compound (DINA) |
| Molecular Formula | C26H42O4 | C24H38O4 | C27H52O4 |
| Molecular Weight ( g/mol ) | 418.6 | 390.56 | ~428.7 |
| Primary Use | General-purpose plasticizer for PVC | General-purpose plasticizer for PVC | Low-temperature plasticizer for PVC and synthetic rubbers |
| Key Characteristics | Good blending capacity, low volatility, good light and heat resistance. made-in-china.comhiseachem.com | Low cost, widely used. cargohandbook.com | Excellent cold resistance and volatility. nj-chem.co.jp |
Compatibility and Solvation Dynamics with Polymeric Matrices
The effectiveness of this compound (DOZ) as a plasticizer is fundamentally linked to its compatibility with the host polymer. This compatibility dictates how well the plasticizer integrates into the polymer matrix, which in turn influences the final properties of the plasticized material.
The mixing of a polymer and a plasticizer is governed by thermodynamic principles. For a blend to be thermodynamically miscible, the Gibbs free energy of mixing (ΔG_mix) must be negative. This is described by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
Where:
ΔH_mix is the enthalpy of mixing.
T is the temperature.
ΔS_mix is the entropy of mixing.
A negative ΔG_mix indicates a spontaneous mixing process, leading to a stable, homogeneous blend. google.com The entropy of mixing for polymer blends is typically very small, meaning the enthalpy of mixing plays a crucial role. libretexts.org The interaction between the plasticizer and the polymer, as well as the self-interaction of each component, determines the sign and magnitude of ΔH_mix. For this compound, its molecular structure, with both polar ester groups and nonpolar alkyl chains, allows for favorable interactions with polymers like Polyvinyl Chloride (PVC). mdpi.com The polar groups can interact with the polar sites on the PVC chain, while the nonpolar chains contribute to the separation of polymer chains, increasing free volume. mdpi.com
It is important to note that a dynamic equilibrium exists between the solvation and desolvation of polymer chains by plasticizer molecules. kinampark.com The plasticizer molecules are not permanently bound to the polymer but are in a continuous state of exchange, attaching to and detaching from active sites on the polymer chain. kinampark.com
However, compatibility is not universal across all polymers. For instance, studies have shown that Dioctyl Azelate (a close analog to this compound) is not compatible with Glycidyl Azide Polymer (GAP), a binder used in composite solid rocket propellants. ekb.eg This incompatibility can lead to phase separation and negatively impact the material's properties. ekb.eg
One of the primary functions of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state. mdpi.com this compound achieves this by inserting its molecules between the polymer chains, which increases the free volume and reduces the intermolecular forces between the chains. mdpi.comwikipedia.org This increased spacing allows for greater mobility of the polymer segments at lower temperatures. mdpi.com
The reduction in Tg is a direct consequence of the plasticizer's ability to disrupt the polymer-polymer interactions. The addition of a plasticizer like this compound effectively lubricates the polymer chains, allowing them to slide past one another more easily. kinampark.com
The extent to which the Tg is lowered depends on the concentration and efficiency of the plasticizer. Generally, increasing the concentration of the plasticizer leads to a greater reduction in Tg. Azelate esters are known for their ability to impart good low-temperature flexibility, which is a direct result of their significant depression of the Tg. lu.se For instance, test specimens produced with diisononyl terephthalate (B1205515) (a similar non-phthalate plasticizer) have shown glass transition temperatures in the range of -70°C to +10°C. google.com
The following table illustrates the effect of different plasticizers on the glass transition temperature of Hydroxyl-Terminated Polybutadiene (B167195) (HTPB) elastomers, demonstrating the general principle of Tg depression by plasticizers.
| Plasticizer | Glass Transition Temperature (°C) | Change in Tg from unplasticized HTPB/TDI (°C) |
| DOA | -63.16 | - |
| Ester-functionalized ionic liquid 2a | -64.18 | -1.02 |
| Ester-functionalized ionic liquid 2b | -64.98 | -1.82 |
Data adapted from a study on HTPB elastomers, where DOA (Dioctyl Adipate) was used as a reference plasticizer. This data is illustrative of the effect of plasticizers on Tg. nih.gov
Rheological Behavior of Plasticized Polymer Systems
The incorporation of this compound significantly modifies the rheological, or flow, behavior of polymer systems. These changes are crucial for both the processing of the polymer and the performance of the final product.
Polymers exhibit both viscous (liquid-like) and elastic (solid-like) properties, a behavior known as viscoelasticity. Plasticizers like this compound influence this behavior by altering the balance between these two components. By increasing the free volume and chain mobility, the plasticizer reduces the elastic modulus and viscosity of the polymer. hallstarindustrial.comnumberanalytics.com
The storage modulus (G'), which represents the elastic response, and the loss modulus (G''), representing the viscous response, are key parameters in characterizing viscoelasticity. The addition of a plasticizer generally leads to a decrease in both G' and G''. researchgate.net At a given temperature, an unplasticized polymer might exhibit a higher G', indicating a more solid-like behavior. With the addition of a plasticizer, G'' may become more dominant, signifying a shift towards more liquid-like behavior. researchgate.net
The specific impact on viscoelastic properties can be complex and depends on factors like plasticizer concentration and the molecular structure of both the polymer and the plasticizer. numberanalytics.comnih.gov The branched structure of this compound can influence its interaction with the polymer matrix and, consequently, the viscoelastic response of the blend. mst.dk
In the context of polymer processing, particularly for PVC, this compound plays a vital role in controlling the viscosity of plastisols. Plastisols are dispersions of polymer particles in a liquid plasticizer. kinampark.com The viscosity of these pastes is a critical parameter for processing techniques like coating, dipping, and molding.
This compound, being an azelate ester, is known to contribute to reduced viscosity in plastisols. lu.se Lower plastisol viscosity can be advantageous for processing, allowing for easier handling and application. specialchem.com However, the stability of this viscosity over time is also crucial. Plastisol viscosity can change during storage, a phenomenon that needs to be controlled for consistent processing. The chemical structure of the plasticizer influences this stability. kinampark.com
The interaction between the plasticizer and the polymer particles at the processing temperature is also important. The plasticizer needs to solvate the polymer particles effectively to form a homogeneous melt. The rate of this fusion process is influenced by the plasticizer's chemical properties, including its molecular weight and polarity. kinampark.com
The following table provides a qualitative comparison of the influence of different plasticizer types on plastisol properties.
| Property | Plasticizer Type Influence |
| Initial Plastisol Viscosity | Lower molecular weight and more linear esters generally result in lower viscosity. kinampark.com |
| Plastisol Viscosity Stability | The specific chemical structure and interactions with the polymer influence long-term stability. unibo.it |
| Fusion Rate | Depends on the plasticizer's molecular polarity, volume, and weight. kinampark.com |
Applications of Diisononyl Azelate in Advanced Materials Engineering
Polymer System Modification
Diisononyl azelate (DINA) is a high-molecular-weight plasticizer utilized to enhance the properties of various polymer systems. Its long, branched nonyl chains and linear azelaic acid core contribute to its effectiveness in modifying the flexibility, mechanical performance, and low-temperature resistance of polymers. This section explores its applications in polyvinyl chloride (PVC), synthetic rubbers, other polymer blends, and bituminous materials.
Polyvinyl Chloride (PVC) Plasticization
This compound is a significant plasticizer in the production of flexible PVC, valued for its ability to impart desirable characteristics for a range of applications. researchgate.net Plasticizers are essential additives that increase the flexibility, workability, and distensibility of PVC by inserting themselves between the polymer chains, thereby reducing intermolecular forces. diva-portal.org
A primary application of this compound in PVC is the enhancement of low-temperature flexibility. basf.com The linear aliphatic structure of the azelaic acid component of DINA contributes significantly to this property, allowing the plasticized PVC to remain flexible at reduced temperatures. basf.com This is a critical requirement for products such as roofing membranes, wire and cable insulation, and automotive interiors that are exposed to cold environments. basf.com
Table 1: Effect of Azelaic Acid-Based Copolyester Plasticizer on PVC Glass Transition Temperature
Plasticizer Composition Glass Transition Temperature (Tg) of Plasticized PVC PHMAZ-45 (Copolyester with 45% MPO) ~ -35°C researchgate.net
The incorporation of this compound modulates the mechanical properties of PVC, generally leading to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break. diva-portal.org This trade-off is characteristic of plasticized polymers, where increased flexibility is achieved at the expense of rigidity. diva-portal.org
Studies on azelaic acid copolyester plasticizers have shown a remarkable increase in the elongation at break of PVC. For example, a PVC sample plasticized with a copolyester containing 45% MPO (PHMAZ-45) achieved an average elongation at break of 908.4%. nih.gov This demonstrates the significant increase in ductility that can be achieved with this class of plasticizers. In comparison, unplasticized PVC is a rigid material with very low elongation. nih.gov
The Young's modulus, a measure of stiffness, is also significantly reduced. Molecular dynamics simulations have predicted that plasticizers like dibutyl sebacate (B1225510) (DBS), which shares structural similarities with this compound, can consistently decrease the Young's modulus of PVC. acs.org
Table 2: Mechanical Properties of PVC Plasticized with Azelaic Acid-Based Copolyester
Property Value for PHMAZ-45 Plasticized PVC Elongation at Break 908.4% researchgate.net Tensile Strength Data not available in search results Young's Modulus Significantly reduced (qualitative) nih.gov
Modification of Synthetic Rubbers and Elastomers
This compound and similar long-chain diester plasticizers are utilized in the modification of various synthetic rubbers and elastomers to improve their flexibility, processing characteristics, and low-temperature performance. chemceed.com The choice of plasticizer is highly dependent on the specific elastomer and the desired properties of the final compound. chemceed.com
For instance, in Nitrile Butadiene Rubber (NBR) , plasticizers can be added as extenders, particularly for soft roll compounds, and to reduce mixing times. chemceed.com A wide range of ester plasticizers are compatible with NBR. chemceed.com
In Chloroprene (Neoprene) Rubber (CR) , plasticizers are added to lower the glass transition temperature and reduce crystallization. chemceed.com Organic esters, including diisononyl phthalate (B1215562) (a compound structurally similar to this compound), are recommended for applications requiring low-temperature flexibility. chemceed.com
For Styrene-Butadiene Rubber (SBR) , synthetic ester plasticizers are recommended to improve processing and performance. chemceed.com
The incorporation of these plasticizers helps to overcome the inherent stiffness of some synthetic rubbers, making them suitable for a broader range of applications, including seals, hoses, and gaskets. chemceed.com
Utilization in Other Polymer Blends (e.g., polystyrene, cellulosic polymers)
The application of this compound extends to other polymer systems, although detailed research findings are less prevalent than for PVC.
In Polystyrene (PS) , a typically brittle polymer, the addition of plasticizers can enhance its flexibility and impact resistance. nih.gov The introduction of low molecular weight plasticizing molecules into the polystyrene matrix increases the spacing between polymer chains, which in turn improves the flexibility of the material. nih.gov While specific data for this compound in polystyrene is limited, the general principle of plasticization suggests it would impart increased flexibility and reduce hardness. nih.gov Studies on other long-chain plasticizers in polystyrene have shown that increasing the chain length and molecular weight of the plasticizer can result in higher flexibility of the polymer film at the same concentration. nih.gov
For Cellulosic Polymers , such as cellulose (B213188) acetate (B1210297), plasticizers are crucial for melt processing, as they widen the processing window between the melting and degradation temperatures. polimi.it Long-chain cellulose esters can act as internal plasticizers, but external plasticizers are often required for short-chain cellulose esters. polimi.it The addition of plasticizers generally decreases the tensile strength and modulus of cellulose acetate while increasing its flexibility. polimi.it While specific data for this compound is not available, the properties of cellulose esters are known to be influenced by the acyl chain length, with longer chains generally leading to decreased tensile strength and increased moisture resistance. polimi.it
Application in Bituminous Materials (e.g., asphalt (B605645) binders)
This compound and similar plasticizers have been investigated for their potential to modify the properties of bituminous materials, such as asphalt binders. The addition of plasticizers can enhance the low-temperature performance of asphalt, a critical factor in preventing cracking in cold climates. mdpi.com
A study on the use of waste low-density polyethylene (B3416737) (LDPE) and diisononyl phthalate (DINP) in asphalt binders found that the plasticizer could effectively enhance the low-temperature rheological properties. mdpi.com Specifically, the addition of DINP improved the resistance of the modified asphalt to low-temperature cracking. mdpi.com While this study used DINP, the similar chemical structure of this compound suggests it would have a comparable beneficial effect on the low-temperature properties of asphalt binders.
Research on dioctyl adipate (B1204190) (DOA), another cold-resistant plasticizer, showed that it could increase the viscous components in the asphalt binder, leading to improved low-temperature performance. researchgate.net The addition of 3.0% DOA resulted in a 35% increase in the creep rate and a 39% decrease in creep stiffness at -24°C, indicating enhanced flexibility at low temperatures. researchgate.net
Table 3: Chemical Compounds Mentioned
Compound Name Abbreviation This compound DINA Polyvinyl Chloride PVC 2-methyl-1,3-propanediol (B1210203) MPO Dibutyl sebacate DBS Nitrile Butadiene Rubber NBR Chloroprene Rubber CR Styrene-Butadiene Rubber SBR Polystyrene PS Cellulose Acetate CA Low-Density Polyethylene LDPE Diisononyl phthalate DINP Dioctyl adipate DOA
Non-Polymeric Industrial Applications
This compound (DINA) is a synthetic ester valued for its performance characteristics, which stem from its dicarboxylic acid (azelaic acid) backbone and branched alcohol (isononyl alcohol) side chains. These structural features impart properties like excellent low-temperature fluidity, high lubricity, and good thermal stability, making it suitable for various specialized industrial applications.
Lubricant Formulations (e.g., synthetic lubricants)
This compound functions as a high-performance base stock or additive in synthetic lubricant formulations. As part of the broader class of azelate esters, it offers a unique combination of properties that are advantageous in demanding lubrication environments. Azelate esters, derived from the nine-carbon dicarboxylic azelaic acid, are noted for having a longer carbon chain "backbone" compared to adipate esters. bobistheoilguy.com This increased chain length enhances the viscosity index and improves lubricity while maintaining other desirable characteristics. bobistheoilguy.com
The branched structure of the isononyl side chains is particularly crucial for low-temperature performance. Research on various azelate esters demonstrates that branched structures result in significantly lower pour points compared to their linear counterparts. asianpubs.org For instance, branched azelate esters can exhibit pour points as low as -50°C to -70°C, a critical attribute for lubricants used in automotive, marine, and industrial applications operating in cold climates. asianpubs.org
The polarity of the ester molecules, including this compound, causes them to be attracted to positively charged metal surfaces. bobistheoilguy.comlube-media.com This affinity allows the ester to form a protective film, providing boundary lubrication that reduces friction and wear, especially under high-load conditions. lube-media.commachinerylubrication.com Furthermore, this polarity contributes to lower volatility and higher flash points compared to mineral oils of similar viscosity, enhancing safety and reducing oil consumption at elevated temperatures. bobistheoilguy.comlube-media.com The amphiphilic nature of esters also provides detergency and dispersancy, helping to keep equipment clean by minimizing the formation of sludge and varnish. lube-media.com These combined properties make branched azelate esters like this compound suitable for formulating high-performance automotive lubricants, compressor oils, hydraulic fluids, and gear oils. asianpubs.orgresearchgate.net
Table 1: Representative Properties of Branched Azelate Esters in Lubricant Formulations
| Property | Typical Value/Characteristic | Benefit in Lubricant Formulation |
| Pour Point | Very Low (e.g., -50°C to -70°C) asianpubs.org | Ensures fluidity and effective lubrication in cold temperature environments, critical for engine start-up and hydraulic systems. |
| Viscosity Index | High bobistheoilguy.com | Indicates a smaller change in viscosity with temperature fluctuations, providing stable performance across a wide operating range. |
| Lubricity | Excellent bobistheoilguy.commachinerylubrication.com | Reduces friction and wear between moving parts due to the polarity of ester molecules attracting them to metal surfaces. lube-media.com |
| Oxidative Stability | Good to Excellent asianpubs.orgmachinerylubrication.com | Resists breakdown at high temperatures, extending the service life of the lubricant and protecting equipment. |
| Volatility | Low bobistheoilguy.comlube-media.com | Results in lower oil consumption and a higher flash point, improving operational safety and efficiency. |
| Additive Solubility | Good bobistheoilguy.com | Effectively dissolves and carries performance additives within the formulation, enhancing overall lubricant effectiveness. |
Adhesives and Sealants
In the formulation of adhesives and sealants, this compound can be used as a specialty plasticizer. Plasticizers are essential components added to polymer systems to increase flexibility, reduce brittleness, and improve workability. Patent literature includes this compound in lists of potential plasticizers for use in complex resin compositions. epo.org Its function is analogous to that of other high-molecular-weight plasticizers like diisononyl phthalate (DINP), which are widely used in adhesives and sealants to impart durability and flexibility to the final product. industrialchemicals.gov.au The long, branched alkyl chains of this compound help to effectively separate the polymer chains, allowing them to slide past one another and thereby softening the material. This is critical for applications requiring movement and elasticity, such as in construction sealants or flexible packaging adhesives.
Paints, Lacquers, and Inks
This compound is identified as a component in certain advanced ink formulations. Specifically, it has been cited in patent applications related to oil-based inks designed for inkjet printing on substrates like wallpaper. google.comepo.org In these applications, it serves as part of the oil constituent or ester oil base, which is the primary vehicle for the colorant. epo.org The properties of the ester oil are critical for achieving the desired image quality, water resistance, and anti-clogging performance in inkjet nozzles. epo.org The inclusion of esters like this compound can influence the wetting and spreading characteristics of the ink on the printing surface, which is crucial for uniform image formation. epo.org
Specialized Formulations (e.g., propellants, explosives)
A review of publicly available scientific literature and patent databases does not indicate the use of this compound in the formulation of propellants or explosives. These specialized applications typically utilize energetic plasticizers (e.g., nitroglycerin) or specific inert plasticizers selected for their compatibility with energetic materials and their contribution to desired ballistic properties, and this compound is not commonly cited among them.
Functional Material Development
The unique physicochemical properties of certain organic compounds allow for their use in the development of advanced functional materials. This section explores the potential application of this compound in this domain.
Sensor Coating Materials (e.g., for volatile organic compound detection)
There is no specific research or documented application of this compound as a sensor coating material for the detection of volatile organic compounds (VOCs) in the reviewed scientific and technical literature. The development of VOC sensors typically focuses on materials like metal oxides, polymers, and various nanomaterials that exhibit a measurable change in their electrical or optical properties upon adsorption of target gas molecules. While esters can be VOCs themselves, the use of this compound as a stationary phase or sensitive coating in this context has not been reported.
Migration and Diffusion Dynamics of Diisononyl Azelate in Material Systems
Mechanisms of Plasticizer Migration
The movement of diisononyl azelate from the bulk of a polymer to its surface and subsequently into the surrounding environment is primarily understood through two main mechanistic models: diffusion-controlled migration and surface-mediated migration.
Diffusion-controlled migration is the process by which plasticizer molecules move through the polymer matrix, driven by a concentration gradient. This movement is fundamentally described by Fick's Second Law of Diffusion, which relates the rate of change of concentration to the spatial gradient of the concentration. iarc.frtandfonline.comepa.govcityu.edu.hk In essence, the plasticizer moves from an area of high concentration (the polymer) to an area of lower concentration (the contacting medium) until equilibrium is reached. tandfonline.com
The rate of this diffusion is quantified by the diffusion coefficient (D), which is a measure of the mobility of the plasticizer molecules within the polymer. iarc.frepa.gov A higher diffusion coefficient corresponds to faster migration. This coefficient is not constant; it is highly dependent on factors such as temperature, the polymer's structure, and the plasticizer's molecular properties. cityu.edu.hkcaltech.edu For instance, studies on dioctyl azelate (DOZ), a structurally similar plasticizer, in a hydroxyl-terminated polybutadiene (B167195) (HTPB) based solid propellant at 80°C, have determined diffusion coefficients in the range of 0.70 to 6.27 x 10⁻¹¹ m²/s, depending on the specific layer within the material matrix. iarc.fr Another study on DOZ diffusion in a solid rocket motor bondline also calculated diffusion coefficients using Fick's Law from concentration data. nasa.govmdpi.comdphen1.com The activation energy of diffusion (Ea) indicates the energy required for the plasticizer molecule to move, with lower values suggesting an easier and faster migration process. cityu.edu.hk
Table 1: Diffusion Coefficients for Dioctyl Azelate (DOZ) in Different Polymer Layers at 80°C
| Material Layer | Diffusion Coefficient (D) (m²/s) | Reference |
| Liner | 0.70 x 10⁻¹¹ | iarc.fr |
| Propellant (Layer 1) | 2.29 x 10⁻¹¹ | iarc.fr |
| Propellant (Layer 2) | 6.27 x 10⁻¹¹ | iarc.fr |
This table presents data for Dioctyl Azelate (DOZ), a close structural analog of this compound, to illustrate the principles of diffusion-controlled migration.
Factors Governing Migration Rates and Extent
The rate and extent of this compound migration are not intrinsic constants but are influenced by a combination of environmental conditions, material properties, and the characteristics of the substance it comes into contact with.
Temperature and the duration of contact are two of the most critical factors influencing plasticizer migration. mdpi.comnih.gov An increase in temperature provides more thermal energy to the plasticizer molecules, increasing their kinetic energy and mobility within the polymer matrix, which in turn leads to a higher diffusion coefficient and faster migration. cityu.edu.hkmdpi.comkorea.ac.kr It has been reported that for some plasticizers, the migration rate can double for every 7°C increase in temperature. mdpi.com Similarly, longer contact times allow for more extensive diffusion to occur, leading to a greater total mass of plasticizer migrating from the polymer. iarc.frnih.gov Migration tests for food contact materials are often conducted under accelerated conditions, using elevated temperatures to simulate long-term storage. cabidigitallibrary.orgeuropa.eu For example, a test at 60°C for 10-14 days may be used to mimic storage for up to 1.5 years at 40°C. europa.eu
Table 2: Illustrative Effect of Temperature and Time on Plasticizer Migration into Food Simulants
| Plasticizer | Food Simulant | Temperature (°C) | Time | Migration Level | Reference |
| Di-(2-ethylhexyl) adipate (B1204190) (DEHA) | Olive Oil | 20 | 10 days | 15.1 mg/dm² | iarc.fr |
| Di-(2-ethylhexyl) adipate (DEHA) | Olive Oil | 40 | 10 days | 45.3 mg/dm² | iarc.fr |
| Dibutyl phthalate (B1215562) (DBP) | Isooctane (B107328) | 60 | 9 hours | High Migration Rate | caltech.edu |
| Diisobutyl phthalate (DIBP) | Isooctane | 4 | 3 days | ~9.8% | caltech.edu |
| Diisobutyl phthalate (DIBP) | Isooctane | 25 | 3 days | ~9.6% | caltech.edu |
This table uses data from various plasticizers, including the adipate DEHA, to demonstrate the general and significant influence of temperature and contact time on migration, as specific tabulated data for this compound was not available in the searched literature.
The intrinsic properties of the polymer matrix play a crucial role in determining the mobility of this compound. Plasticization primarily occurs in the amorphous (disordered) regions of a polymer. researchgate.net Crystalline regions are highly ordered and tightly packed, making it very difficult for plasticizer molecules to move through them. researchgate.net Therefore, polymers with a higher degree of crystallinity will exhibit lower plasticizer migration rates because the available pathways for diffusion are more limited. researchgate.netmdpi.com
The crosslink density of the polymer also significantly affects migration. A higher density of cross-links between polymer chains creates a more rigid network with smaller interstitial spaces (free volume), which physically hinders the movement of plasticizer molecules. nasa.govmdpi.com Studies have shown that using a liner with a higher crosslink density can effectively act as a barrier, reducing the diffusion of plasticizers like DOZ. nasa.govmdpi.com Furthermore, the total concentration of the plasticizer within the polymer influences the migration rate; a higher initial concentration generally leads to a greater driving force for migration and can increase the polymer's free volume, further facilitating diffusion. mdpi.comnih.gov
The nature of the contacting medium, often simulated in laboratory testing by standardized "food simulants," is a paramount factor in migration. mdpi.com The principle of "like dissolves like" applies; the migration of a relatively non-polar plasticizer like this compound is significantly higher into fatty, lipophilic, or non-polar media than into aqueous, polar media. measurlabs.comital.sp.gov.br
Food simulants are categorized based on the types of food they represent:
Aqueous/Acidic Foods: Simulated by 10% ethanol (B145695) or 3% acetic acid. researchgate.net
Alcoholic Foods: Simulated by ethanol solutions of varying concentrations (e.g., 20% or 50% ethanol). researchgate.netresearchgate.net
Fatty Foods: Simulated by olive oil or alternative fatty food simulants like isooctane or 95% ethanol. researchgate.netmst.dk
Studies consistently show that adipate and azelate plasticizers migrate far more readily into fatty food simulants. iarc.frcore.ac.uk Research on diisononyl adipate (DINA) showed that the highest migration levels were into lipid-soluble simulants and fatty foods. In contrast, migration of di-(2-ethylhexyl) adipate (DEHA) into aqueous simulants like distilled water or 4% acetic acid has been reported to be negligible. The high solubility of the plasticizer in the contacting medium enhances its partitioning from the polymer surface into the medium, thereby maintaining a steep concentration gradient and driving further diffusion from the polymer's bulk. caltech.edu
Table 3: Effect of Food Simulant Polarity on Plasticizer Migration
| Plasticizer | Polymer | Food Simulant | Simulant Type | Migration Level | Reference |
| Di-(2-ethylhexyl) adipate (DEHA) | PVC | Distilled Water | Aqueous | Not detected | |
| Di-(2-ethylhexyl) adipate (DEHA) | PVC | 4% Acetic Acid | Aqueous/Acidic | Not detected | |
| Di-(2-ethylhexyl) adipate (DEHA) | PVC | Olive Oil | Fatty/Lipophilic | High | iarc.fr |
| Diisononyl adipate (DINA) | PVC | Oil / Fatty Foods | Fatty/Lipophilic | Highest migration (up to 95%) | |
| Dibutyl phthalate (DBP) | Polypropylene | Isooctane | Fatty/Non-polar | Highest migration rate | caltech.edu |
| Dibutyl phthalate (DBP) | Polypropylene | 10% Ethanol | Aqueous/Slightly Fatty | Lower than isooctane | caltech.edu |
This table compiles findings for adipate plasticizers (DEHA, DINA) and other plasticizers to illustrate the critical role of the contacting medium's polarity. Migration is consistently higher into fatty/non-polar simulants.
Impact of Molecular Weight and Branching
The migration and diffusion of a plasticizer like this compound from a polymer matrix are fundamentally influenced by its molecular characteristics, specifically its molecular weight and the degree of branching in its alkyl chains.
Molecular Weight: this compound is a high molecular weight plasticizer. Generally, an increase in the molecular weight of a plasticizer leads to a decrease in its mobility and, consequently, a lower rate of migration. kinampark.com This is because larger molecules have greater intermolecular van der Waals forces, requiring more energy to move through the polymer matrix. researchgate.net For instance, studies on other high molecular weight plasticizers, such as diisodecyl phthalate (DIDP), show they have lower volatility and migration rates compared to lower molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP). kinampark.comcpsc.gov Esters of azelaic acid, like di(2-ethylhexyl) azelate (DOZ), are specifically utilized for applications that demand low plasticizer volatility, a property directly related to their substantial molecular weight. kinampark.comresearchgate.net Therefore, the high molecular weight of this compound is a key factor contributing to its permanence in a polymer system.
Branching: this compound is derived from isononyl alcohol, which is a complex mixture of branched C9 isomers. researchgate.net The branching in the alkyl chains of the plasticizer molecule plays a significant role in its interaction with the polymer. While increased branching can sometimes interfere with the close packing of polymer chains, thereby increasing flexibility, it can also hinder the diffusion process. The irregular shape of branched molecules can create more tortuous paths for migration through the polymer network compared to their linear counterparts. However, some research suggests that linear plasticizers may migrate less easily than branched ones when considering volatile loss. uml.edu For diisononyl-based plasticizers, the specific nature of the branching, a result of the olefin dimerization process used to produce the alcohol, influences properties and performance. researchgate.net The complex isomeric composition of this compound means its migration behavior is an average of its various branched structures. europa.eu
The interplay between a high molecular weight and a branched structure generally results in reduced migration rates, enhancing the long-term stability of the plasticized material.
Quantitative Modeling of Migration Kinetics
To understand and predict the long-term performance and stability of materials plasticized with this compound, its migration kinetics are quantitatively modeled. This involves determining key parameters that govern the rate of its diffusion out of the polymer matrix.
Diffusion Coefficient Determination
The primary parameter used to quantify the migration rate of a plasticizer is the diffusion coefficient (D). This coefficient represents the rate at which the plasticizer moves through the polymer. A common and effective method for determining the diffusion coefficient is based on Fick's second law of diffusion. scite.aiscielo.br
The process typically involves:
Creating a system with a concentration gradient, for example, by placing the plasticized polymer in contact with another material (a solid, liquid, or gas) into which the plasticizer can migrate. scite.aiscielo.br
Aging the samples under controlled conditions, often at elevated temperatures to accelerate the migration process. scite.aiscielo.br
Periodically measuring the concentration of the plasticizer in the source polymer and/or the receiving medium. Gas chromatography (GC) is a frequently used analytical technique for these concentration measurements. scite.aiscielo.br
Applying the collected concentration data to a computational program that implements a mathematical model of Fick's second law. scite.aiscielo.brscielo.br This allows for the calculation of the diffusion coefficient (D).
Studies on the closely related dioctyl azelate (DOZ) have successfully used this methodology to determine its diffusion coefficient in materials like hydroxyl-terminated polybutadiene (HTPB). scite.aiscielo.br The diffusion coefficients are typically expressed in units of m²/s.
Table 1: Example Diffusion Coefficients for Dioctyl Azelate (DOZ) in a Propellant/Liner System at 80°C (Note: This data is for the analogous compound Dioctyl Azelate and is provided for illustrative purposes.)
| Material System Interface | Calculated Diffusion Coefficient (D) (m²/s) |
| Propellant Layer (0-5 mm from interface) | 2.29 x 10⁻¹¹ |
| Propellant Layer (5-15 mm from interface) | 6.27 x 10⁻¹¹ |
| Liner | 0.70 x 10⁻¹¹ |
Source: Adapted from research findings on Dioctyl Azelate (DOZ) diffusion. scite.ai
The diffusion coefficient is not a constant; it is influenced by factors such as temperature, the concentration of the plasticizer, and the properties of the polymer matrix itself, such as its crosslink density. scielo.brnih.gov
Prediction Models for Long-Term Material Stability
Predicting the long-term stability of a material requires models that can extrapolate migration behavior over extended periods and under various environmental conditions. These models rely on the diffusion coefficients determined experimentally and often incorporate the principles of the Arrhenius equation to account for temperature dependence. fraunhofer.de
One widely accepted approach for predicting migration from packaging materials is the use of mathematical models like the Piringer equation. fraunhofer.de This model estimates the diffusion coefficient based on the molecular weight of the migrating substance and polymer-specific parameters. While initially developed for food packaging compliance, the principles can be adapted to predict long-term stability in other applications. fraunhofer.de
These predictive models are crucial for:
Service Life Estimation: Predicting the time it will take for plasticizer loss to reach a critical point where the material's mechanical properties (e.g., flexibility) are unacceptably compromised.
Material Selection: Aiding in the selection of appropriate plasticizer and polymer combinations for applications requiring long-term durability.
Regulatory Compliance: Ensuring that the migration of the plasticizer into contacting substances (like food or medical fluids) remains below specified limits over the product's entire lifecycle. mdpi.comresearchgate.net
The accuracy of these long-term predictions is highly dependent on the quality of the input data, particularly the experimentally determined diffusion coefficients and their dependence on temperature. fraunhofer.de
Comparative Analysis of Migration from Different Material Types (e.g., PVC articles)
This compound, like other plasticizers, is not chemically bound to the polymer matrix, allowing it to migrate. c12chem.com The rate and extent of this migration are highly dependent on the type of material it is compounded with, with polyvinyl chloride (PVC) being a primary example.
Migration from PVC: Flexible PVC is a composite material where the plasticizer molecules are interspersed between the long polymer chains, reducing intermolecular forces and imparting flexibility. researchgate.net The migration of this compound from PVC is governed by several factors:
Compatibility: The compatibility between the azelate plasticizer and the PVC matrix is crucial. Good compatibility, resulting from favorable interactions between the polar groups of PVC and the ester groups of the plasticizer, leads to lower migration rates. mdpi.com
Plasticizer Concentration: Higher concentrations of plasticizer can lead to increased migration rates, as there are more "free" molecules available to diffuse. mdpi.com
Temperature: Migration is an energy-activated process; therefore, it increases significantly with rising temperature. mdpi.com
Contacting Medium: The nature of the material in contact with the PVC article drastically affects migration. Fatty or oily substances, for example, can accelerate the extraction of the plasticizer from the PVC matrix. mdpi.comresearchgate.net
Comparative Migration: The migration of this compound can be compared to other classes of plasticizers used in PVC.
Table 2: Conceptual Comparison of Plasticizer Migration from PVC
| Plasticizer Type | Typical Molecular Weight | Key Structural Feature | Expected Relative Migration Rate |
| This compound (DINA) | High | Long, branched aliphatic chains | Low |
| Di(2-ethylhexyl) Phthalate (DEHP) | Medium | Branched aromatic ester | Medium |
| Di(2-ethylhexyl) Adipate (DOA) | Medium | Branched aliphatic ester | Medium-High |
| Trioctyl Trimellitate (TOTM) | Very High | Aromatic tri-ester | Very Low |
| Dibutyl Phthalate (DBP) | Low | Short, linear aromatic ester | High |
This table provides a conceptual comparison based on general principles of plasticizer migration.
Compared to lower molecular weight phthalates like DBP, this compound's higher molecular weight and long alkyl chains result in significantly lower volatility and migration. specialchem.com When compared to di(2-ethylhexyl) phthalate (DEHP), another common plasticizer, diisononyl-based plasticizers like DINP (and by analogy, DINA) generally exhibit lower migration due to their larger molecular size. cpsc.govuml.edu Adipate esters, which are also aliphatic like azelates, are known for excellent low-temperature performance but may have higher migration rates than the larger azelate molecules. kinampark.comc12chem.com Trimellitate esters, which are even larger and have a different structure, generally show the lowest migration rates and are used in very high-permanence applications. researchgate.net
Ultimately, the choice of plasticizer is a balance between desired performance properties (like flexibility at low temperatures, for which azelates are well-suited), processing characteristics, and the requirement for long-term stability and low migration. researchgate.net
Environmental Fate and Degradation Pathways of Diisononyl Azelate
Environmental Distribution and Partitioning Behavior
Occurrence in Environmental Media (e.g., water, soil, sediment)
Data Gap: No specific studies documenting the measured concentrations or occurrence of Diisononyl Azelate in water, soil, or sediment were identified. Research on plasticizers in the environment has predominantly focused on phthalates and other high-volume alternatives, with DINA not being a frequent target of analysis in environmental monitoring studies.
Transport Mechanisms in Environmental Compartments
Data Gap: No direct research was found that specifically models or details the transport mechanisms of this compound. While inferences can be made based on its presumed high octanol-water partition coefficient (Log Kow >6), which would suggest low mobility in soil and a tendency to partition to organic matter and sediment, no specific studies confirm these transport pathways for DINA.
Biodegradation Processes
Aerobic Biodegradation in Aquatic and Terrestrial Environments
Limited Data: A single study was found that provides insight into the aerobic biodegradation of what is referred to as "ASE" (azelate). This study reports an aerobic biodegradation rate of 31% over 28 days. Based on this finding, this compound is not considered to be readily biodegradable. Its high Log Kow (>6) also suggests a significant potential for bioaccumulation.
Anaerobic Biodegradation Pathways
Data Gap: No information regarding the anaerobic biodegradation of this compound could be located. The degradation of long-chain esters under anaerobic conditions is often slower than aerobic degradation, but specific pathways and rates for DINA have not been documented.
Identification of Biodegradation Products
Data Gap: There are no specific studies that identify the metabolic products resulting from the environmental biodegradation of this compound. It is generally understood that the initial step in the breakdown of ester plasticizers involves hydrolysis by esterase enzymes to form the corresponding monoester and alcohol. In the case of DINA, this would theoretically yield monoisononyl azelate and isononanol, which would then likely degrade further to azelaic acid. However, this proposed pathway is based on the general metabolism of esters and has not been experimentally verified for the environmental degradation of DINA.
Due to these extensive data gaps, constructing the requested article is not feasible at this time. Further scientific investigation into the environmental behavior of this compound is required before a comprehensive profile can be written.
Abiotic Transformation Mechanisms
Abiotic transformation refers to the degradation of a chemical compound by non-living environmental factors. For DINA, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester bonds are susceptible to hydrolysis, which would result in the formation of isononyl alcohol and azelaic acid. carbodiimide.com This process is a typical degradation pathway for ester compounds. smolecule.com
The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. carbodiimide.com Generally, ester hydrolysis can occur under acidic or basic conditions. While specific data on the hydrolysis rates of DINA under various environmental conditions are not extensively detailed in the available literature, the fundamental chemical properties of esters suggest that this pathway contributes to its environmental degradation. carbodiimide.comeuropa.eu The process typically begins with the cleavage of one ester bond to form a monoester, which is then further hydrolyzed to the dicarboxylic acid and alcohol. europa.eu
It is important to note that for similar compounds like diisononyl phthalate (B1215562) (DINP), hydrolysis is not always considered a rapid or primary degradation route under typical environmental conditions. epa.govmst.dk However, the potential for gradual hydrolysis, particularly in consumer products where the substance might be present, is acknowledged. oecd.org
Table 1: Factors Influencing Ester Hydrolysis
| Factor | Influence on Hydrolysis Rate |
| pH | Can be accelerated under acidic or alkaline conditions. carbodiimide.com |
| Temperature | Higher temperatures generally increase reaction rates. |
| Catalysts | Presence of certain metal ions can catalyze the reaction. carbodiimide.com |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. Compounds containing chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis. nih.gov
For analogous compounds like diisononyl phthalate (DINP), photolysis is considered a significant transformation process. epa.gov It is expected to undergo both direct and indirect photolysis. epa.gov In the atmosphere, indirect photodegradation through reactions with hydroxyl (OH) radicals is a key removal mechanism. oecd.orgnih.gov For instance, the atmospheric half-life of di-2-ethylhexyl azelate, a related compound, due to reaction with OH radicals is estimated to be 0.4 days. oecd.org Similarly, the atmospheric half-life for DINP via this pathway is estimated to be around 8.5 to 16 hours. epa.govnih.gov
The decrease in concentrations of some plasticizers during dry seasons with high sun exposure has been partly attributed to photolytic activity, suggesting its relevance in real-world environmental settings. ifremer.fr While specific experimental data on the photolysis of this compound is limited, the known behavior of similar ester compounds suggests that it is a relevant degradation pathway, particularly in the atmosphere and sunlit surface waters.
Table 2: Estimated Atmospheric Half-lives of Related Compounds via Photolysis
| Compound | Estimated Atmospheric Half-life | Reference |
| Di-2-ethylhexyl azelate | 0.4 days | oecd.org |
| Diisononyl phthalate (DINP) | 8.5 hours | epa.gov |
| Diisononyl phthalate (DINP) | 16 hours | nih.gov |
Long-Term Environmental Persistence Assessment
Based on its degradation pathways, this compound is not expected to be highly persistent in the environment. The combination of abiotic processes like hydrolysis and photolysis, along with biotic degradation (which is outside the scope of this specific section but is a significant fate process for similar compounds), contributes to its breakdown. epa.govoecd.org
For instance, related compounds like di-2-ethylhexyl azelate and diisononyl phthalate are considered readily or slowly biodegradable. epa.govoecd.org The rapid atmospheric degradation via photolysis also limits its potential for long-range transport. epa.gov
However, due to its physical-chemical properties, such as low water solubility and a high octanol-water partition coefficient (log Kow), if released into aquatic environments, DINA would be expected to adsorb to sediment and suspended solids. nih.govnih.gov This partitioning behavior can affect its bioavailability and the rate at which it degrades. While degradation in the water column might be relatively quick, degradation in sediment can be a slower process. nih.gov For example, one study on DINP showed a much lower rate of biodegradation in freshwater sediment compared to the water itself. nih.gov
Advanced Analytical Methodologies for Diisononyl Azelate Characterization and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating DINA from complex mixtures and accurately determining its concentration. mdpi.com Gas and liquid chromatography, especially when coupled with mass spectrometry, provide the high levels of sensitivity and selectivity needed for plasticizer analysis. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently applied and powerful technique for the analysis of volatile and semi-volatile compounds like DINA. researchgate.net Due to the relatively low polarity and sufficient volatility of many plasticizers, GC-MS offers high efficiency and peak capacity, making it ideal for analyzing multi-component samples. researchgate.net The general process involves a solvent extraction of the plasticizer from the polymer matrix, followed by direct injection of the extract into the GC-MS system. polymersolutions.com
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the analytical column. As DINA is a commercial product consisting of a mixture of isomers due to the branched isononyl alcohol used in its synthesis, it typically appears on the chromatogram as a cluster of closely eluting peaks rather than a single sharp peak. researchgate.net Following separation, the mass spectrometer bombards the eluting molecules with electrons (typically via Electron Impact ionization, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, which is a fingerprint of the molecule, is used for definitive identification. Quantification is achieved by comparing the peak area(s) of the analyte to that of a known standard. researchgate.net
Table 1: Typical GC-MS Parameters for Diisononyl Azelate Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness | A common, low-polarity column suitable for separating a wide range of semi-volatile organic compounds. researchgate.net |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. researchgate.net |
| Injection Mode | Splitless | Ensures that the entire injected sample volume is transferred to the column, maximizing sensitivity for trace analysis. researchgate.net |
| Injector Temp. | 260-280 °C | Ensures rapid volatilization of DINA without thermal degradation. researchgate.net |
| Oven Program | Initial 50°C (hold 1 min), ramp at 10°C/min to 270°C (hold 27 min) | A temperature gradient that separates compounds based on boiling point. The long hold time ensures elution of high-boiling isomers. researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV | A standard, high-energy ionization method that produces reproducible fragmentation patterns for library matching. rsc.org |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns, while SIM increases sensitivity and selectivity for quantifying known analytes. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an indispensable tool for analyzing plasticizers, including those with higher molecular weights and lower volatility that are less amenable to GC. nih.govirbnet.de This technique offers exceptional sensitivity and selectivity, making it suitable for complex matrices like food, environmental samples, and biological fluids. nih.gov
In this method, a high-performance liquid chromatography (HPLC) system first separates the components of a sample. For DINA, a reversed-phase column (e.g., C18) is typically used with a gradient mobile phase, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to aid ionization. innovhub-ssi.it
After exiting the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common soft ionization techniques that generate protonated molecular ions [M+H]⁺ with minimal fragmentation. irbnet.deinnovhub-ssi.it In a tandem mass spectrometer (MS/MS), this precursor ion is selected and fragmented to produce specific product ions. The instrument is set to monitor one or more of these specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) mode, which provides very high selectivity and reduces background noise, enabling accurate quantification at very low levels. alfachemic.comnih.gov
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. innovhub-ssi.it |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile or Methanol + 0.1% Formic Acid | Gradient elution (varying the ratio of A and B) effectively separates a wide range of analytes. Formic acid aids in protonation for positive ion mode detection. innovhub-ssi.it | | Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical LC columns. | | Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization techniques suitable for generating molecular ions of semi-volatile compounds like DINA. irbnet.de | | MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is standard for quantitative MRM analysis. High-resolution MS like Orbitrap provides highly accurate mass measurements for confident identification. innovhub-ssi.it | | Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring a specific fragmentation of the parent ion. For DINA, a potential transition could be based on the fragmentation of its related compound, diethylhexyl azelate (m/z 413 → 171). irbnet.de |
High-Performance Liquid Chromatography (HPLC) with conventional detectors like an Ultraviolet (UV) detector can be used for the quantification of DINA, especially in quality control settings where the identity of the plasticizer is already known. idu.ac.id While less sensitive and specific than mass spectrometry, HPLC-UV is a robust and cost-effective technique. longdom.org
The separation principle is the same as in LC-MS, typically employing a reversed-phase C18 column and a mobile phase of acetonitrile and/or methanol with water. ijpsonline.com A significant challenge for analyzing DINA with a UV detector is that the molecule lacks a strong chromophore (a part of the molecule that absorbs light). The only UV-absorbing feature is the ester carbonyl group, which absorbs at low wavelengths, typically around 200-210 nm. ijpsonline.com Analysis at these low wavelengths can be prone to interference from other compounds and solvents. Despite this, validated methods can be developed for routine analysis of formulations where DINA is a major component.
Table 3: Typical HPLC-UV Parameters for Azelate Ester Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) | A standard reversed-phase column providing good separation for nonpolar analytes. ijpsonline.com |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (75:25 v/v) | Isocratic or gradient elution with a buffered aqueous/organic mobile phase is common for ester analysis. ijpsonline.com |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 4.6 mm i.d. column. ijpsonline.com |
| Detector | UV-Vis Detector | Monitors the eluent for light-absorbing compounds. |
| Wavelength | 206 nm | The absorption maximum for the ester carbonyl group, allowing for detection of the otherwise non-chromophoric azelate ester. ijpsonline.com |
Spectroscopic and Spectrometric Characterization
While chromatography excels at separation and quantification, spectroscopy is essential for the fundamental identification and structural elucidation of a compound.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used for the qualitative identification of DINA and to confirm the presence of its key functional groups. researchgate.net It is often used as a screening tool in quality control. hpst.cz The FTIR spectrum provides a unique molecular fingerprint based on the vibrations of the chemical bonds within the molecule. For DINA, the spectrum is dominated by features characteristic of a long-chain aliphatic diester.
The most prominent absorption bands include a very strong peak corresponding to the carbonyl (C=O) stretch of the ester groups, and strong absorptions from the C-H stretching of the long alkyl chains. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for direct analysis of liquid or solid samples with minimal preparation. hpst.cz
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2955-2925 | Asymmetric C-H Stretch | Aliphatic -CH₃, -CH₂ |
| ~2855 | Symmetric C-H Stretch | Aliphatic -CH₃, -CH₂ |
| ~1735 | C=O Stretch | Ester |
| ~1460 | C-H Bend (Scissoring) | -CH₂ |
| ~1380 | C-H Bend (Rocking) | -CH₃ |
| ~1245 & 1170 | C-O Stretch | Ester |
(Assignments based on general values for aliphatic esters and spectral data for related compounds like dioctyl azelate and di-2-ethylhexyl azelate). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical method for the unambiguous structural elucidation of molecules like DINA. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
For DINA, the ¹H NMR spectrum would show characteristic signals for the protons near the ester functionality, distinct from the large, overlapping signals of the long alkyl chains. Because DINA is synthesized from an isomeric mixture of isononyl alcohols, the signals corresponding to the alkyl chains will appear as broad, complex multiplets rather than sharp, distinct peaks. mdpi.com Similarly, the ¹³C NMR spectrum provides the number of unique carbon environments, confirming the presence of the ester carbonyl carbon and the various aliphatic carbons. mdpi.com
Table 5: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Proton Environment | Description |
|---|---|---|
| ~4.05 | -O-CH₂ -R | Triplet/Multiplet for protons on the carbon attached to the ester oxygen. chemicalbook.com |
| ~2.28 | -OOC-CH₂ - | Triplet/Multiplet for protons on the carbons alpha to the carbonyl group in the azelate backbone. chemicalbook.com |
| ~1.2 - 1.7 | -(CH₂ )n- & -CH - | Complex, overlapping multiplets for the majority of the aliphatic protons in the isononyl and azelate chains. mdpi.comchemicalbook.com |
| ~0.88 | -CH₃ | Multiplet/Doublet for the terminal methyl groups of the isononyl chains. mdpi.comchemicalbook.com |
(Predictions are relative to TMS and based on data for analogous structures like di-n-octyl azelate and diisononyl phthalate). mdpi.comchemicalbook.com
Table 6: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Carbon Environment | Description |
|---|---|---|
| ~173-174 | C =O | Carbonyl carbon of the ester group. |
| ~65 | -O-C H₂-R | Carbon attached to the ester oxygen. Due to isomerism, this may appear as multiple close peaks. mdpi.com |
| ~22 - 39 | Aliphatic C H₂/CH | Various methylene (B1212753) and methine carbons in the isononyl and azelate chains. |
| ~14 | Aliphatic C H₃ | Terminal methyl carbons of the isononyl chains. |
(Predictions based on general values and data for structurally similar plasticizers like DINP). mdpi.com
Sample Preparation and Extraction Strategies
Effective sample preparation and extraction are paramount for the reliable analysis of this compound, ensuring that the analyte is isolated from interfering matrix components prior to instrumental analysis. The choice of method depends heavily on the nature of the sample matrix.
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For the analysis of plasticizers like this compound, SPE offers a robust method for sample preparation.
Research Findings:
While specific studies detailing SPE methods exclusively for this compound are not extensively documented in publicly available literature, the general principles for extracting similar non-phthalate plasticizers are applicable. The selection of the SPE sorbent and elution solvents is critical for achieving high recovery rates.
| Parameter | Description |
| Common Sorbents | C18 (octadecyl), silica (B1680970) gel, and Florisil are commonly used for the extraction of moderately polar to non-polar compounds like DINZ from aqueous matrices. The choice depends on the specific sample matrix and potential interferences. |
| Elution Solvents | Solvents such as hexane, ethyl acetate (B1210297), and dichloromethane, or mixtures thereof, are typically employed to elute the retained this compound from the SPE cartridge. The polarity of the solvent is optimized to ensure complete elution of the analyte while minimizing the co-elution of interfering substances. |
| Application | This method is suitable for the extraction of DINZ from environmental water samples, beverages, and other liquid consumer products prior to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Liquid-Phase Microextraction (LPME) is a miniaturized version of traditional liquid-liquid extraction that uses minimal amounts of solvent. It is considered a green analytical technique due to the reduced solvent consumption and waste generation. In LPME, a small volume of an immiscible extraction solvent is used to extract analytes from a sample matrix.
Research Findings:
The application of LPME for the specific analysis of this compound is an area of ongoing research. However, its successful application for other plasticizers suggests its potential for DINZ analysis. The efficiency of the extraction is influenced by factors such as the choice of extraction solvent, extraction time, and agitation speed.
| Parameter | Description |
| Extraction Solvents | Organic solvents that are immiscible with the sample matrix, such as 1-octanol (B28484) or other long-chain alcohols and hydrocarbons, are suitable for LPME of non-polar compounds like DINZ. |
| Modes of LPME | Various modes of LPME exist, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). The choice of mode affects the extraction efficiency and the ease of operation. |
| Advantages | LPME offers high enrichment factors, simplicity, low cost, and minimal solvent usage, making it an attractive option for the analysis of trace levels of this compound in various samples. |
The extraction of this compound from solid matrices like polymers and environmental samples such as soil and sediment requires more rigorous methods to release the analyte from the matrix.
Polymers:
The extraction of DINZ from a polymer matrix, where it is physically incorporated, typically involves dissolving the polymer in a suitable solvent followed by precipitation of the polymer to leave the plasticizer in the solution.
Solvent Dissolution/Precipitation: A common method involves dissolving the polymer sample (e.g., PVC, polylactic acid) in a solvent like tetrahydrofuran (B95107) (THF). A non-solvent for the polymer, such as methanol or hexane, is then added to precipitate the polymer, leaving the this compound in the supernatant. The supernatant can then be concentrated and analyzed.
Environmental Matrices:
For environmental samples like soil, sediment, or dust, methods like Soxhlet extraction or pressurized liquid extraction (PLE) are often employed.
Soxhlet Extraction: This is a classical technique where the solid sample is placed in a thimble and continuously extracted with a heated solvent (e.g., a hexane/acetone mixture). The process is time-consuming but effective for exhaustive extraction.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes from solid samples. This method is faster and uses less solvent than traditional Soxhlet extraction.
| Matrix | Extraction Method | Key Parameters |
| Polymer Blends | Solvent Dissolution/Precipitation | Solvent: Tetrahydrofuran (THF); Precipitating Agent: Methanol or Hexane |
| Soil/Sediment | Soxhlet Extraction | Solvent: Hexane/Acetone mixture; Time: Several hours |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Solvent: Dichloromethane or Hexane/Acetone; Temperature: 50-150 °C; Pressure: 1500-2000 psi |
Rheological and Thermomechanical Characterization
The rheological and thermomechanical properties of materials containing this compound are critical for understanding their processing behavior and end-use performance, particularly in polymer applications.
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. When this compound is blended with a polymer, DMA can provide insights into the plasticizing effect and the compatibility between the plasticizer and the polymer matrix.
Research Findings:
DMA is used to determine the glass transition temperature (Tg) of a polymer. The addition of a plasticizer like this compound typically lowers the Tg of the polymer, indicating an increase in chain mobility and flexibility. The magnitude of this depression can be an indicator of the plasticizer's efficiency. For instance, in blends of polylactic acid (PLA) with other polymers and plasticizers like this compound, DMA can be used to assess the impact on the material's stiffness (storage modulus) and damping properties (tan delta) over a temperature range. epo.org
| Parameter Measured | Significance for DINZ-Polymer Blends |
| Storage Modulus (E') | Represents the elastic response of the material. A decrease in E' with the addition of DINZ indicates a softening effect. |
| Loss Modulus (E'') | Represents the viscous response of the material. The peak of the loss modulus is often associated with the glass transition temperature. |
| Tan Delta (δ) | The ratio of loss modulus to storage modulus (E''/E'). The peak of the tan delta curve is a common measure of the glass transition temperature (Tg). A shift of the Tg peak to lower temperatures confirms the plasticizing effect of this compound. |
Viscometry and rheometry are essential for characterizing the flow behavior of this compound itself and its effect on the melt and solution properties of polymers.
Research Findings:
The viscosity of this compound at various temperatures is a key parameter for its application as a plasticizer. In polymer processing, the addition of DINZ reduces the melt viscosity of the polymer, which can ease processing conditions such as extrusion and injection molding.
Rotational Rheometry: This technique can be used to measure the viscosity of this compound as a function of shear rate and temperature. For polymer melts containing DINZ, rheometry can provide information on shear thinning behavior and processing windows.
Melt Flow Index (MFI): A simpler, industry-standard test that measures the rate of extrusion of a thermoplastic material through an orifice at a prescribed temperature and load. An increase in the MFI of a polymer with the addition of this compound indicates a reduction in melt viscosity and improved processability.
| Technique | Property Measured | Relevance to this compound |
| Rotational Rheometer | Viscosity vs. Shear Rate/Temperature | Characterizes the flow behavior of pure DINZ and its effect on the melt rheology of polymer blends. |
| Melt Flow Indexer | Melt Flow Index (MFI) | Provides a quality control measure for the processability of polymer compounds plasticized with DINZ. An increased MFI generally signifies better flow properties. |
Validation and Quality Control in Analytical Research
The validation of analytical methods is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. scielo.breuropa.eu This process is fundamental for producing reliable and accurate data in the characterization and quantification of chemical compounds like this compound (DINA). Method validation establishes, through scientific evidence, that an analytical procedure provides dependable results. scielo.br Key parameters evaluated during validation include linearity, sensitivity, accuracy (recovery), precision, specificity, and robustness, as outlined by guidelines from bodies like the International Conference on Harmonisation (ICH). europa.euijpsonline.comajpaonline.com For plasticizers such as DINA, which are often found in complex matrices like polymers, food products, or environmental samples, a thoroughly validated method is essential for quality control and regulatory compliance. akjournals.commeasurlabs.com
Method Linearity, Sensitivity, and Recovery
Method linearity, sensitivity, and recovery are three cornerstone parameters in the validation of quantitative analytical procedures. They collectively ensure that the method can produce results that are directly proportional to the concentration of the analyte, can detect the analyte at very low concentrations, and can accurately measure the true amount of the analyte in a sample.
Method Linearity
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euajpaonline.com This is typically evaluated by analyzing a series of standards at different concentrations and examining the relationship between the measured signal (e.g., peak area in chromatography) and the analyte concentration. mastelf.com The relationship is often expressed by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1.0 indicating a strong linear relationship. ijpsonline.commastelf.com
For the analysis of plasticizers similar to this compound, such as Diisononyl phthalate (B1215562) (DINP), various studies have demonstrated excellent linearity across different analytical techniques. For instance, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for regulated plasticizers, including DINP, in medical infusion sets showed a correlation coefficient greater than 0.999 over a concentration range of 5–500 ng/g. nih.gov Similarly, a study using Ultra High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to quantify 15 different plasticizers in olive oil reported coefficients of determination (R²) between 0.96 and 0.99 for all compounds, including DINP. innovhub-ssi.it High-performance thin-layer chromatography (HPTLC) methods have also shown good correlation coefficients for the analysis of various plasticizers. akjournals.com
| Analyte Group | Analytical Method | Concentration Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Phthalate Esters (incl. DINP) | GC-MS/MS | 5–500 ng/g | > 0.999 | nih.gov |
| 15 Plasticizers (incl. DINP) | UHPLC-HESI-HRMS | Not specified | 0.96 - 0.99 | innovhub-ssi.it |
| Phthalate Esters | GC-MS | 1–1000 µg/L | > 0.99 | researchgate.net |
| Azelnidipine | RP-HPLC | 10-50 µg/ml | 0.999 | ijcrt.org |
| Azelaic Acid | RP-HPLC | 5-400 µg/ml | 0.998 | ijpsonline.com |
Sensitivity
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of a target analyte. It is typically defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). europa.eu
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy under the stated experimental conditions. europa.eu
The determination of these limits is crucial, especially for trace analysis of plasticizers that may have migrated from packaging into food or for monitoring environmental contaminants. akjournals.com For example, a GC-MS/MS method for plasticizers in medical devices reported an LOQ for DINP of 54.1 to 76.3 ng/g. nih.gov A separate study using HPTLC for various plasticizers found LODs and LOQs to be approximately 10–20 ng per zone and 30–60 ng per zone, respectively. akjournals.com An analysis of plasticizers in olive oil using UHPLC-HESI-HRMS found the LOQ for DINP to be between 0.05 and 2.63 mg/kg. innovhub-ssi.it These values can vary significantly based on the analytical instrumentation, sample matrix, and preparation method used. irbnet.deredalyc.org
| Analyte/Group | Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Phthalate Esters (PAEs) | dSPE-GC-MS | Tea | 0.350–1.882 ng/mL | 1.165–6.273 ng/mL | researchgate.net |
| Diisononyl phthalate (DINP) | GC-MS/MS | Medical Infusion Sets | Not Reported | 54.1 - 76.3 ng/g | nih.gov |
| Plasticizers (general) | HPTLC | PVC Plastisols | ~10–20 ng/zone | ~30–60 ng/zone | akjournals.com |
| Diisononyl phthalate (DINP) | UHPLC-HESI-HRMS | Olive Oil | 0.01 - 0.79 mg/kg | 0.05 - 2.63 mg/kg | innovhub-ssi.it |
| Diethylhexyl azelate (DEHAz) | LC/MS (APCI) | Indoor Dust | Limit of Determination: 1 - 150 µg/g | irbnet.de | |
| Diisononyl phthalate (DINP) | GC/MS | Polymer Material | 3.46 - 10.10 µg/mL | Not Reported | redalyc.org |
Recovery
Accuracy, often determined through recovery studies, measures the closeness of the test results obtained by the method to the true value. ajpaonline.com Recovery is calculated by analyzing a sample (matrix) that has been spiked with a known amount of the analyte. The result is typically expressed as the percentage of the known amount that was successfully measured by the analytical method. ijpsonline.comajpaonline.com High recovery rates (typically within 80-120%) indicate that the method can accurately extract and quantify the analyte from the sample matrix without significant losses or interferences.
Studies on plasticizer analysis report a wide range of recovery values. A GC-MS/MS method for plasticizers in medical infusion sets achieved average recoveries between 91.8% and 122%. nih.gov An LC/MS method for plasticizers including an azelate in dust reported recoveries from 105% to 130%. irbnet.de In food analysis, recovery studies for phthalate esters in tea using a dispersive solid-phase extraction (dSPE) technique yielded satisfactory results between 92.20% and 97.24%. researchgate.net For olive oil, a UHPLC method demonstrated trueness (a measure of accuracy) ranging from 79% to 120%. innovhub-ssi.it These results demonstrate that with optimized extraction and cleanup procedures, high accuracy can be achieved for the analysis of azelates and similar compounds in various complex samples.
| Analyte Group | Analytical Method | Matrix | Recovery (%) | Source |
|---|---|---|---|---|
| 8 Plasticizers (incl. DINP) | GC-MS/MS | Medical Infusion Sets | 91.8 - 122 | nih.gov |
| Phthalate Esters | dSPE-GC-MS | Tea | 92.20 - 97.24 | researchgate.net |
| Plasticizers (incl. an azelate) | LC/MS (APCI) | Indoor Dust | 105 - 130 | irbnet.de |
| 15 Plasticizers (incl. DINP) | UHPLC-HESI-HRMS | Olive Oil | 79 - 120 | innovhub-ssi.it |
| Azelaic Acid | RP-HPLC | Pharmaceutical Cream | > 97 | ijpsonline.com |
| Phthalates (incl. DINP) | GC/MS & GC/ECD | Polymer Material | 76 - 100 | redalyc.org |
Regulatory Frameworks and Material Science Compliance Considerations for Diisononyl Azelate
Implications for Material Formulation and Application
Regulatory requirements directly influence how Diisononyl azelate can be used in material formulations, compelling manufacturers to design products that are not only functional but also compliant.
The second, more targeted threshold is the Specific Migration Limit (SML). An SML is an individual maximum permitted quantity of a specific substance in food, based on toxicological risk assessment. intertek.com For substances on the Union List of Regulation (EU) No 10/2011, SMLs are explicitly stated. If a specific SML is not assigned to an authorized substance, compliance with the OML is still mandatory. researchgate.net The manufacturer of the final food contact article is responsible for demonstrating that migration from their product does not exceed these limits under foreseeable conditions of use. braskem.com.brbraskemidesa.com.mx This compliance is documented in a Declaration of Compliance (DoC), which accompanies the product through the supply chain. naturskyddsforeningen.se
To ensure compliance and enhance product safety, material scientists and product designers employ several strategies to minimize the migration of plasticizers like this compound. The tendency of a plasticizer to migrate is influenced by its chemical structure, molecular weight, and its compatibility with the polymer matrix.
Key design considerations include:
Increasing Molecular Weight: Plasticizers with a higher molecular weight generally exhibit lower volatility and reduced mobility within the polymer matrix, leading to lower migration rates.
Optimizing Compatibility: Ensuring high compatibility between the plasticizer and the polymer is crucial. Poorly compatible plasticizers are more likely to leach from the material.
Use of Polymeric Plasticizers: Polymeric plasticizers, due to their very large molecular size, have significantly reduced migration potential compared to monomeric plasticizers.
Covalent Bonding: Internal plasticization involves covalently bonding the plasticizing molecule to the polymer backbone. This effectively prevents the plasticizer from migrating out of the material. eupia.org
Surface Modification: Applying a surface coating or treatment can act as a functional barrier, preventing the plasticizer from migrating from the surface of the product.
This compound, being a relatively large molecule compared to some lower molecular weight phthalates, may offer advantages in terms of reduced migration, a factor that is considered during material formulation for sensitive applications.
Standardization of Testing and Assessment Methodologies for Material Compliance
Verifying compliance with regulatory limits requires standardized and validated testing methodologies. For food contact materials, migration testing is performed under specific conditions that simulate the actual use of the product. mdpi.com
The standardized approach, particularly in the EU, involves:
Use of Food Simulants: Instead of testing with actual food, which can be complex, standardized food simulants are used. The choice of simulant depends on the type of food the material is intended to contact. researchgate.net
Standardized Test Conditions: Migration tests are conducted for a specified duration and at a specific temperature that represent the worst-case foreseeable use of the end product. mdpi.com For example, a test condition might be 10 days at 40°C to simulate long-term storage at room temperature. molgroupchemicals.com
Analytical Techniques: Sophisticated analytical methods are used to detect and quantify the migrated substances in the food simulant. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the most common and reliable techniques for identifying and measuring trace levels of plasticizers. eupia.orgpragolab.cz
Certified Reference Materials: The accuracy of analytical testing relies on the availability of certified reference materials. For this compound (as Diisodecyl azelate, CAS 28472-97-1), certified standards are available, which are essential for calibrating analytical instruments and validating test methods. accustandard.com
The combination of a robust regulatory framework, careful material design, and standardized compliance testing ensures that products plasticized with this compound can be used safely in their intended applications.
Table 2: Standard EU Food Simulants for Migration Testing (Regulation (EU) No 10/2011)
| Simulant | Substance | Intended for Contact with Food Types |
| A | Ethanol (B145695) 10% (v/v) | Aqueous foods with a pH > 4.5 |
| B | Acetic acid 3% (w/v) | Acidic foods with a pH ≤ 4.5 |
| C | Ethanol 20% (v/v) | Alcoholic foods with an alcohol content of up to 20% |
| D1 | Ethanol 50% (v/v) | Alcoholic foods with an alcohol content above 20%; oil-in-water emulsions |
| D2 | Vegetable oil (e.g., olive oil) | Fatty or oily foods |
| E | Poly(2,6-diphenyl-p-phenylene oxide), particle size 60-80 mesh (Tenax®) | Dry foods (testing via volatile migration) |
Source: Adapted from Commission Regulation (EU) No 10/2011. fao.orgmeasurlabs.com
Emerging Research Directions and Sustainable Innovations in Diisononyl Azelate Chemistry
Development of Bio-based Diisononyl Azelate and Related Esters
The shift towards a bio-based economy has spurred significant research into producing chemicals from renewable feedstocks, reducing dependence on fossil fuels. nih.gov this compound (DINZ), a high-performance, non-phthalate plasticizer, is primarily derived from azelaic acid. Traditionally, the synthesis of azelaic acid has relied on the oxidative cleavage of oleic acid, a process that is increasingly being adapted to utilize sustainable and renewable resources. nih.govwur.nl
The primary renewable feedstock for producing azelaic acid is oleic acid, a monounsaturated fatty acid abundant in various vegetable oils. wur.nlresearchgate.net High-oleic variants of sunflower oil, safflower oil, and canola oil are particularly valuable sources. The key industrial process for converting oleic acid into azelaic acid is ozonolysis. researchgate.netcopernicus.org This process involves the reaction of ozone with the double bond of oleic acid, which cleaves the molecule to form azelaic acid and pelargonic acid. nih.govresearchgate.net
Recent research has focused on enhancing the sustainability of this process. One approach involves a continuous flow synthesis protocol using an ozone and oxygen mixture for the oxidative cleavage, which avoids the need for metal catalysts or additional terminal oxidants. rsc.org This method has demonstrated high yields (86%) and allows for the complete recycling and reuse of solvents, improving its environmental footprint. rsc.org
Beyond ozonolysis, alternative catalytic systems are being explored. A notable development is the use of a recyclable WO₃-Na₂SnO₃ based heterogeneous catalyst with hydrogen peroxide as a greener oxidant. colab.ws This system has been successfully used to synthesize azelaic acid from various vegetable oils, including the non-edible Triadica sebifera seed oil, with yields ranging from 48–72%. colab.ws Chemo-enzymatic routes offer another sustainable alternative to ozonolysis, involving lipase-mediated reactions to produce azelaic acid from oleic acid in high purity without requiring column chromatography. nih.gov
| Feedstock Source | Production Method | Key Products | Reported Yield of Azelaic Acid | Reference |
| Oleic Acid | Continuous Flow Ozonolysis | Azelaic acid, Pelargonic acid | 86% | rsc.org |
| Vegetable Oils (e.g., Triadica sebifera seed oil) | Heterogeneous Catalysis (WO₃-Na₂SnO₃) with H₂O₂ | Azelaic acid | 48–72% | colab.ws |
| Oleic Acid | Chemo-enzymatic Route (Lipase-mediated) | Azelaic acid, Pelargonic acid | 44% (isolated) | nih.gov |
| Vegetable Oils | Oxidative Cleavage (Novamont Process) with H₂O₂ | Azelaic acid, Pelargonic acid | Up to 80% | nih.gov |
The synthesis of bio-based this compound is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The production of its precursor, azelaic acid, from renewable vegetable oils exemplifies several of these principles. colab.ws
Key green chemistry principles applied in this context include:
Prevention : Designing synthesis routes, like continuous flow ozonolysis, to minimize waste. rsc.orgnih.gov
Atom Economy : Maximizing the incorporation of all materials used in the process into the final products. nih.gov While ozonolysis splits oleic acid into two useful molecules (azelaic and pelargonic acids), optimizing reaction conditions is crucial to maximize their yields. researchgate.net
Use of Renewable Feedstocks : Utilizing vegetable oils as the primary raw material directly addresses this core principle. colab.wsnih.gov
Catalysis : Employing catalytic reagents in place of stoichiometric ones enhances efficiency and reduces waste. nih.govjddhs.com The use of recyclable heterogeneous catalysts like WO₃-Na₂SnO₃ is a prime example. colab.ws
Safer Solvents and Auxiliaries : Research focuses on reducing or replacing traditional hazardous organic solvents. jddhs.comrsc.org Some modern processes aim for solvent-free conditions or the use of recyclable solvent systems. rsc.orgresearchgate.net
Design for Energy Efficiency : Continuous flow processes can be more energy-efficient compared to batch reactions by offering better heat and mass transfer. rsc.org
By integrating these principles, the chemical industry is developing more sustainable pathways to produce the azelaic acid necessary for synthesizing this compound.
Circular Economy Integration for Plasticized Materials
The transition to a circular economy, which emphasizes eliminating waste and keeping materials in use, presents both challenges and opportunities for plasticized polymers. acs.orgrti.org For materials containing this compound, integration into a circular model focuses on enhancing recyclability and establishing effective end-of-life management systems. researchgate.net
This compound is primarily used in flexible polymers like polyvinyl chloride (PVC). The recyclability of these materials is a critical aspect of their sustainability profile. Mechanical recycling is the most common method for reprocessing thermoplastic waste, involving steps like shredding, cleaning, melting, and re-extrusion. nih.govmdpi.com
The presence of plasticizers can complicate recycling. oaepublish.com However, high-molecular-weight plasticizers like DINZ are generally more permanent and less volatile, which can be advantageous during reprocessing. exxonmobilchemical.com Their stability helps maintain the properties of the recycled polymer through multiple heat cycles. Studies on the reprocessing of post-consumer plastics have shown that with controlled blending of regrind and virgin material, new products can be produced without a significant loss in quality. researchgate.net The key is to manage the composition of the recycled feedstock to ensure consistency in the final product. mdpi.com
Chemical recycling presents an alternative pathway, breaking down the polymer into its constituent monomers or other valuable chemical feedstocks. mdpi.com While less established than mechanical recycling, this approach can handle more complex and mixed plastic waste streams. For PVC, a major challenge is managing additives like plasticizers, which must be separated or accounted for in the chemical conversion process.
Effective end-of-life (EOL) management is crucial for creating sustainable material cycles and preventing plastic pollution. researchgate.netplasticsmartcities.org The goal is to move away from the linear "take-make-dispose" model towards circular pathways. kaizen.com
For polymers plasticized with DINZ, several EOL options exist:
Reuse : Designing products for longevity and multiple use cycles is the most preferred option in the waste hierarchy.
Mechanical Recycling : As discussed, this is a primary route for converting plastic waste back into pellets for manufacturing new goods. nih.gov Success depends on robust collection, sorting, and cleaning infrastructure. plasticsmartcities.org
Chemical Recycling : This approach allows for the creation of virgin-quality polymers from waste, enabling a true closed-loop system. rsc.org
Waste-to-Energy : Incineration can recover energy from plastic waste that cannot be recycled. nih.gov However, this is a less desirable option in a circular economy as it results in the loss of material resources. plasticsmartcities.org
Designing polymers and products with their entire lifecycle in mind, including a feasible plan for recovery and treatment, is essential for minimizing environmental impact. researchgate.netmit.edu
Novel Applications in Advanced Material Systems
While this compound is well-established as a primary plasticizer for PVC in applications like wire and cable insulation, automotive interiors, and flooring, its unique properties are enabling its use in more advanced material systems. exxonmobilchemical.com Its low volatility, good resistance to aging, and excellent performance in cold conditions make it suitable for high-durability and high-performance applications. exxonmobilchemical.com
One area of emerging application is in specialized lubricants and greases. Esters of dicarboxylic acids, including azelates, are known for their good thermal stability and lubricity. Research into lubricating greases has explored the use of various polymers as thickeners, where the properties of the base oil and additives are critical. mdpi.com The characteristics of DINZ could make it a valuable component in formulations designed for demanding temperature ranges and long service life.
Furthermore, the drive to create fully bio-based polymers for advanced applications opens new possibilities. nih.govresearchgate.net As the production of bio-based azelaic acid becomes more efficient, its derivatives, including DINZ, can be incorporated into novel bio-based polymer formulations. Research into elastomers and resins derived from renewable monomers like itaconic acid demonstrates a growing trend toward designing sustainable materials for specialized uses, such as in 3D printing and engineering elastomers. researchgate.netdoi.orgmdpi.com The combination of performance and sustainability offered by bio-based azelate esters positions them as key building blocks for the next generation of advanced materials.
Smart Materials and Responsive Polymers
The integration of plasticizers into smart materials and responsive polymers is a field of growing interest, aimed at tailoring the dynamic properties of these advanced materials. Smart polymers can respond to external stimuli such as temperature, pH, light, or electric fields. thesuntek.com While plasticizers are crucial for imparting flexibility and processability, research into the specific role of this compound (DINA) in these sophisticated systems is still in a nascent stage.
Currently, publicly available scientific literature does not detail specific studies on the incorporation of this compound into smart materials or responsive polymer networks. The research focus for stimuli-responsive materials has largely been on the polymer architecture itself and the incorporation of specific functional groups that trigger responsiveness. thesuntek.com The potential effects of a high-permanence, low-volatility plasticizer like DINA on the switching behavior, sensitivity, and durability of such materials remain a promising but largely unexplored area for future research.
High-Performance Engineering Plastics
High-performance engineering plastics are characterized by their superior mechanical properties and thermal stability. The use of plasticizers in these materials is less common than in commodity polymers like Polyvinyl chloride (PVC), as it can sometimes compromise properties like tensile strength and heat deflection temperature.
Comparative Studies with Next-Generation Plasticizers
The move away from traditional ortho-phthalate plasticizers has spurred the development and adoption of various "next-generation" alternatives. These are typically compounds with improved toxicological profiles and better permanence. This compound, a linear dicarboxylate ester, is valued for its excellent low-temperature performance and compatibility with polar polymers. nih.govhallstarindustrial.com
A comparative analysis places this compound among other high-performance, non-phthalate plasticizers such as Dioctyl terephthalate (B1205515) (DOTP) and Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH). DOTP, a terephthalate, is known for its low volatility and good electrical insulation properties, while DINCH, a cycloaliphatic ester, is recognized for its favorable toxicological profile and is often used in sensitive applications like medical devices and toys. thesuntek.comsu.sebasf.com
Azelate esters, as a class, are distinguished by their superior low-temperature flexibility, a critical property for applications in cold climates. nih.govhallstarindustrial.com Studies on Di(2-ethylhexyl) azelate (DEHA), a compound structurally similar to this compound, demonstrate this advantage. In PVC formulations, azelate plasticizers can significantly lower the glass transition temperature (Tg), maintaining flexibility at temperatures where other plasticizers may cause the material to become brittle. ukm.my
Below is a data table comparing the typical performance characteristics of an azelate ester with other next-generation plasticizers in a flexible PVC formulation.
| Property | Azelate Ester (e.g., DEHA/DINA) | Dioctyl Terephthalate (DOTP) | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) |
|---|---|---|---|
| Chemical Class | Aliphatic Dicarboxylate | Aromatic Dicarboxylate (Terephthalate) | Cycloaliphatic Dicarboxylate |
| Molecular Weight (g/mol) | ~413-440 | ~391 | ~425 |
| Low-Temperature Flexibility (Tg) | Excellent | Good | Very Good |
| Volatility (Weight Loss) | Moderate | Low | Low to Moderate |
| Migration Resistance | Good | Very Good | Excellent |
| Plasticizing Efficiency | High | Good | Good |
Note: Data presented are typical values compiled from various studies for comparative purposes. Specific values can vary based on the exact formulation and testing conditions. The Azelate Ester data is representative of the class, including compounds like Di(2-ethylhexyl) azelate and this compound. thesuntek.combasf.comukm.myperstorp.com
The data indicates that while DOTP and DINCH offer excellent permanence with low volatility and migration, azelate esters provide superior plasticizing efficiency and unmatched low-temperature performance. thesuntek.comhallstarindustrial.combasf.com The choice of plasticizer, therefore, depends on the specific requirements of the end application. For products requiring long-term stability and minimal plasticizer loss, DOTP and DINCH are strong candidates. perstorp.com For applications where flexibility in extreme cold is the primary concern, such as in automotive components or outdoor equipment, this compound presents a compelling option. nih.govgoogle.com
Q & A
Q. What methodologies are recommended for synthesizing diisononyl azelate with high purity and yield?
Microwave-assisted synthesis under solvent-free conditions has been shown to significantly reduce reaction time (6.5–12 minutes) and improve yields (95–99.4%) compared to conventional methods. Key parameters include controlled microwave power, temperature, and molar ratios of reactants. Characterization via H NMR, C NMR, and IR spectroscopy ensures structural validation, while crystallization point analysis confirms material consistency .
Q. How can researchers characterize the thermal stability and phase behavior of this compound in polymer blends?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for assessing melting points, glass transition temperatures, and degradation profiles. For polyesters containing azelate units, discrepancies between theoretical and experimental crystallization behavior (e.g., preferential succinate crystallization in low-azelate-content samples) require XRD and lamellar structure analysis to resolve .
Q. What analytical techniques are suitable for detecting this compound degradation products in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) and solid-state nuclear magnetic resonance (ssNMR) are effective for identifying dicarboxylic acid derivatives and metal carboxylates (e.g., lead azelate in aged materials). FT-IR libraries (e.g., dimethyl azelate spectra) provide reference data for comparative analysis .
Q. How does this compound influence the cold flow properties of biodiesel blends?
this compound lowers cloud points by disrupting co-crystallization of fatty acid methyl esters (FAMEs). Experimental protocols involve blending azelate with FAMEs, cooling at controlled rates, and analyzing deviations from ideal solution theory using cloud point assays and statistical models (e.g., elastic net regression) .
Q. What protocols ensure reproducibility in toxicological assessments of this compound?
Standardized in vitro assays (e.g., mitochondrial oxidation efficiency tests) and metabolomic profiling (e.g., tracking azelate accumulation via peroxisome metabolism) are essential. Reference datasets from agencies like the EPA and NLM provide validated toxicity thresholds .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in azelate unit distribution within polyester lamellar structures?
Advanced XRD and ssNMR studies reveal that azelate units are preferentially excluded from crystalline lamellar cores and enriched in amorphous regions. This segregation is influenced by comonomer ratios (e.g., azelate vs. succinate) and annealing conditions. Computational modeling of chain packing dynamics can further elucidate these trends .
Q. How do branched vs. linear hydrocarbon chains in this compound derivatives affect plasticizer performance in low-temperature applications?
Comparative studies using dynamic mechanical analysis (DMA) and low-temperature flexibility tests demonstrate that linear hydrocarbons enhance flexibility by reducing glass transition temperatures (). Branched isomers, however, exhibit higher volatility, necessitating volatility resistance assays (e.g., thermogravimetric analysis under nitrogen) .
Q. What experimental designs resolve contradictions in azelate’s role as a biomarker for fatty acid uptake and cancer risk?
Longitudinal metabolomic studies with controlled dietary interventions (e.g., oleate-rich diets) and tumor incidence tracking are critical. Elastic net regression models can isolate azelate’s association with cancer risk from confounding variables, while peroxisome activity assays validate its slow oxidation kinetics .
Q. How do multi-component interactions between this compound and co-plasticizers influence polymer crystallization kinetics?
Ternary phase diagrams and time-resolved synchrotron XRD experiments are used to map crystallization pathways in blends. For example, azelate’s incompatibility with phthalates may require Hansen solubility parameter analysis to optimize compatibility .
Q. What advanced spectroscopic methods validate azelate’s structural role in lead soap aggregates from historical artworks?
Single-crystal X-ray diffraction and ssNMR confirm lead azelate’s 3D polymeric structure in paint samples. Hydrothermal crystallization protocols and GC derivatization techniques are employed to isolate and characterize degradation products .
Methodological Considerations
- Data Contradiction Analysis : Use XRD and DSC to reconcile theoretical vs. experimental crystallization data (e.g., azelate’s amorphous phase enrichment) .
- Statistical Frameworks : Apply elastic net regression for metabolomic data to identify azelate-cancer associations while avoiding overfitting .
- Synthesis Optimization : Compare microwave vs. conventional synthesis yields via ANOVA to validate efficiency gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
